molecular formula C17H22IN B3619564 1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide

1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide

Cat. No.: B3619564
M. Wt: 367.27 g/mol
InChI Key: VYJOSYMRIOHZHC-UHFFFAOYSA-M
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Description

1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom, making them ionic in nature. This particular compound features a butyl group and a phenylethyl group attached to the pyridine ring, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide typically involves the quaternization of 2-(2-phenylethyl)pyridine with butyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

2-(2-phenylethyl)pyridine+butyl iodideThis compound\text{2-(2-phenylethyl)pyridine} + \text{butyl iodide} \rightarrow \text{this compound} 2-(2-phenylethyl)pyridine+butyl iodide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst and in ionic liquid formulations.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide varies depending on its application:

    Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.

    Catalysis: Acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.

    Drug Delivery: Enhances the solubility and bioavailability of drugs by forming ionic complexes.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in catalysis and materials science.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.

    1-Butyl-2-methylpyridinium bromide: Shares structural similarities and is used in similar research contexts.

Uniqueness

1-Butyl-2-(2-phenylethyl)pyridin-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. Its combination of a butyl group and a phenylethyl group on the pyridine ring makes it particularly versatile in various chemical and biological applications.

Properties

IUPAC Name

1-butyl-2-(2-phenylethyl)pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N.HI/c1-2-3-14-18-15-8-7-11-17(18)13-12-16-9-5-4-6-10-16;/h4-11,15H,2-3,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJOSYMRIOHZHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1CCC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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